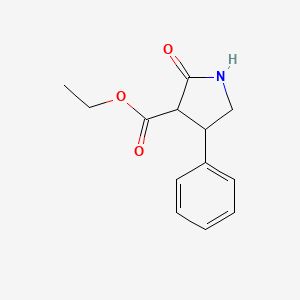

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Description

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS 52450-32-5) is a pyrrolidone derivative with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.263 g/mol . Its structure features a five-membered pyrrolidone ring substituted with a phenyl group at position 4 and an ethyl ester at position 2. The compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in heterocyclic chemistry .

Key properties include:

- SMILES:

CCOC(=O)C1C(CNC1=O)c2ccccc2 - InChI: InChI=1S/C13H15NO3/c1-2-17-13(16)11-10(8-14-12(11)15)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,14,15)

- Melting Point: Not explicitly reported in the provided evidence, but structurally similar compounds (e.g., isopropyl analogs) exhibit melting points near 124–125°C .

Properties

IUPAC Name |

ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)11-10(8-14-12(11)15)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGUCCHRJMBKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310588 | |

| Record name | ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-32-5 | |

| Record name | 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 229041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52450-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Substituent Effects

- Pyrrolidone vs. Piperidone : Ethyl 4-oxo-1-phenyl-3-piperidinecarboxylate (piperidone derivative) has a six-membered ring, which may confer greater conformational flexibility compared to the five-membered pyrrolidone system. This could influence binding affinity in drug-receptor interactions .

Biological Activity

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (CAS No. 52450-32-5) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms, and potential applications, supported by relevant data and case studies.

Molecular Formula: C₁₃H₁₅NO₃

Molecular Weight: 233.27 g/mol

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate features a pyrrolidine ring that includes a carbonyl group at the second position and an ethyl ester group at the third position, contributing to its unique biological properties.

The biological activity of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. It can modulate enzyme activity, which may lead to diverse biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as a ligand for certain receptors, influencing signaling pathways.

Anticonvulsant Activity

Research has indicated that ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate exhibits anticonvulsant properties. A study highlighted its potential in reducing seizure activity in animal models, suggesting that it could serve as a precursor for developing new anticonvulsant medications.

Anticancer Properties

Preliminary studies have explored the anticancer effects of related pyrrolidine derivatives. For instance, compounds structurally similar to ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate demonstrated cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. These studies utilized MTT assays to evaluate cell viability post-treatment, showing that these compounds could potentially inhibit tumor growth .

Antimicrobial Activity

Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate has also been investigated for its antimicrobial properties. Some derivatives exhibited activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. This suggests that the compound could contribute to the development of new antimicrobial agents .

Comparison with Similar Compounds

To better understand the unique properties of ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Phenyl-2-pyrrolidone | Structure | Lacks the ester functional group; studied for CNS effects |

| 2-Oxo-4-phenylpyrrolidine | Structure | Similar structure but lacks the ethyl ester group |

| 4-(4-Chlorophenyl)pyrrolidin-2-one | Structure | Contains a chlorine substituent on the phenyl ring |

The presence of the ethyl ester group in ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate enhances its bioavailability and potential therapeutic applications compared to its analogs.

Case Studies and Research Findings

- Anticonvulsant Study: A study published in Bioorganic & Medicinal Chemistry Letters indicated that derivatives of ethyl 2-oxo-4-phenylpyrrolidine exhibited moderate anticonvulsant activity in animal models. This finding supports further investigation into its mechanisms and therapeutic potential.

- Anticancer Research: In vitro studies showed that certain pyrrolidine derivatives inhibited cell proliferation in cancer models, suggesting a structure-dependent anticancer activity. The results demonstrated that modifications in the compound's structure could significantly affect its efficacy against cancer cells .

- Antimicrobial Screening: Research on antimicrobial properties revealed that compounds similar to ethyl 2-oxo-4-phenylpyrrolidine showed effectiveness against resistant bacterial strains, indicating their potential role in addressing antibiotic resistance issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.